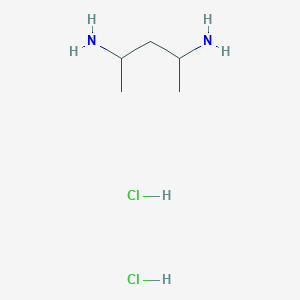

Pentane-2,4-diamine dihydrochloride

Description

Foundational Significance in Diamine Chemistry and Stereoisomerism

The structure of pentane-2,4-diamine is fundamental to understanding diamine chemistry and the principles of stereoisomerism. The carbon atoms at the 2 and 4 positions are chiral centers, giving rise to three possible stereoisomers: a pair of enantiomers, (2R,4R)-pentane-2,4-diamine and (2S,4S)-pentane-2,4-diamine, and a meso compound, (2R,4S)-pentane-2,4-diamine. This stereochemical diversity is a key feature, allowing for the synthesis of stereospecific molecules. The dihydrochloride (B599025) form helps in the stabilization and handling of this otherwise reactive diamine.

The study of such diamines provides valuable insights into the conformational analysis of aliphatic chains bearing multiple functional groups. The interactions between the two amino groups, and their protonated forms in the dihydrochloride salt, influence the preferred conformations of the pentane (B18724) backbone. These foundational concepts are crucial for predicting the behavior of more complex polyamine structures found in biologically active molecules and synthetic polymers.

Pivotal Role as a Chiral Building Block and Ligand Precursor in Advanced Synthesis

Furthermore, the two primary amine groups of pentane-2,4-diamine make it an excellent precursor for the synthesis of bidentate ligands. These ligands can coordinate with a wide range of metal ions to form stable chelate complexes. The stereochemistry of the diamine ligand dictates the geometry and chirality of the resulting metal complex, which is of paramount importance in the design of catalysts for asymmetric reactions and the development of novel materials with specific optical or electronic properties.

Interdisciplinary Relevance in Organic Synthesis, Coordination Chemistry, and Materials Science

The utility of pentane-2,4-diamine dihydrochloride extends across several chemical disciplines. In organic synthesis , it serves as a versatile starting material for the construction of a variety of organic molecules, including heterocyclic compounds and polymers. researchgate.net The amine functionalities can undergo a wide range of chemical transformations, allowing for the introduction of diverse structural motifs.

In coordination chemistry , the corresponding diamine is used to create metal complexes with tailored properties. These complexes have found applications in catalysis, for instance, in hydrogenation and oxidation reactions. The ability to fine-tune the steric and electronic properties of the ligand by modifying the pentane backbone or the amine groups allows for the rational design of catalysts with high activity and selectivity.

In materials science , pentane-2,4-diamine and its derivatives are being explored for the development of new materials. For example, they can be incorporated into metal-organic frameworks (MOFs) and coordination polymers, leading to materials with interesting porous structures, gas sorption properties, or catalytic activities. The diamine can also be used as a cross-linking agent in the formation of polymers, influencing their mechanical and thermal properties.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 34998-96-4 biosynth.com |

| Molecular Formula | C₅H₁₆Cl₂N₂ biosynth.com |

| Molecular Weight | 175.1 g/mol biosynth.com |

| IUPAC Name | pentane-2,4-diamine;dihydrochloride sigmaaldrich.com |

| SMILES | CC(CC(C)N)N.Cl.Cl biosynth.com |

Research Findings on the Synthesis and Application of Pentane-2,4-diamine Derivatives

Detailed research has demonstrated the versatility of diamines in synthesis. For instance, the synthesis of various nitrogen-containing stereotriads has been achieved through the manipulation of chiral olefins and allene (B1206475) oxidation, highlighting the importance of diamine motifs in complex molecule synthesis. nih.gov The ability to control chemo-, regio-, and stereoselectivity is a significant focus in these synthetic strategies. nih.gov

In the realm of coordination chemistry, studies have shown that diamines like pentane-2,4-diamine can form stable complexes with metals such as platinum(II) and cobalt(III). These complexes often adopt chair-like conformations to stabilize the chelate ring. Such research is crucial for the development of new catalysts and functional materials.

Structure

3D Structure of Parent

Properties

IUPAC Name |

pentane-2,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-4(6)3-5(2)7;;/h4-5H,3,6-7H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSOMAQVVSSYQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pentane 2,4 Diamine Dihydrochloride and Its Chiral Derivatives

Strategies for Diastereoselective and Enantioselective Synthesis of Pentane-2,4-diamine Dihydrochloride (B599025) Isomers

The synthesis of specific stereoisomers (enantiomers and diastereomers) of pentane-2,4-diamine is crucial for its application in asymmetric catalysis, where ligand chirality dictates the stereochemical outcome of the catalyzed reaction. Pentane-2,4-diamine has two stereocenters (at C2 and C4), meaning it can exist as three stereoisomers: a pair of enantiomers ((2R,4R) and (2S,4S)) and an achiral meso compound ((2R,4S)).

A foundational approach to the stereoselective synthesis of the meso-isomer involves the catalytic hydrogenation of 2,4-pentanedione dioxime. A notable method demonstrated the stereoselective synthesis of meso-N,N'-dicarbethoxy-2,4-diaminopentane through the reduction of 2,4-pentanedione dioxime with sodium borohydride (B1222165) in acidic media, followed by esterification. Subsequent hydrolysis of the carbamate (B1207046) protecting groups yields meso-2,4-diaminopentane. acs.org This method highlights a pathway where the stereochemistry is controlled during the reduction step.

More contemporary strategies often focus on the diastereo- and enantioselective synthesis of related diaminocarboxylates, which can serve as precursors. nih.gov For instance, conformationally restricted 2,4-diaminocarboxylates with a cyclopentane (B165970) skeleton have been synthesized efficiently. nih.gov These methods employ diastereoselective epoxidation of a β-lactam intermediate, followed by regioselective opening of the resulting epoxide with an azide (B81097) nucleophile (e.g., sodium azide). nih.gov While this example is on a cyclic scaffold, the principles of using chiral auxiliaries and stereoselective ring-opening reactions are applicable to the synthesis of acyclic diamines like pentane-2,4-diamine.

Another powerful strategy involves the asymmetric reductive amination of a diketone precursor. For the synthesis of chiral C2-symmetric diamines, such as the DIANANE (endo,endo-2,5-diaminonorbornane), a key step is the endo-selective reductive amination of the corresponding dione (B5365651) with a chiral amine, followed by debenzylation. nih.gov This highlights a viable, though indirect, route where a chiral auxiliary guides the stereochemical outcome.

The table below summarizes a classic approach to obtaining the meso isomer of pentane-2,4-diamine.

Table 1: Stereoselective Synthesis of meso-2,4-diaminopentane

| Precursor | Reagents | Key Intermediate | Final Product | Reference |

|---|

Multicomponent Reaction Strategies Incorporating Pentane-2,4-dione Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, offer significant advantages in terms of efficiency and atom economy. Pentane-2,4-dione (also known as acetylacetone) is a versatile precursor for MCRs due to its reactive methylene (B1212753) group and two carbonyl functionalities. pearson.comnih.gov

While direct MCRs for the synthesis of pentane-2,4-diamine are not extensively documented, related reactions demonstrate the potential of this strategy. For instance, pentane-2,4-dione is used in the synthesis of various heterocyclic compounds like quinoxalines through condensation reactions with diamines. researchgate.net The principles of these reactions can be adapted. A hypothetical MCR for a pentane-2,4-diamine precursor could involve the reaction of pentane-2,4-dione, an ammonia (B1221849) source, and a reducing agent, potentially catalyzed by a metal complex.

More established are MCRs that produce highly functionalized nitrogen-containing heterocycles, which can be seen as complex diamine derivatives. The Ugi and Passerini reactions are classic examples of MCRs used to generate peptide-like structures and other complex molecules, including active pharmaceutical ingredients. nih.gov For example, the Ugi four-component reaction (4CR) has been used to synthesize carfentanil derivatives, showcasing its power in creating complex amine-containing structures in a single step. nih.gov Applying this logic, a tailored MCR could potentially assemble a protected precursor of pentane-2,4-diamine from simpler starting materials.

The table below illustrates a multicomponent reaction using a diamine and aldehydes, showcasing the principle of bond formation in a single pot, which is foundational to developing MCRs for specific targets like pentane-2,4-diamine.

Table 2: Example of a Multicomponent Reaction for Fused Dihydropyridines

| Reactants | Solvent | Key Features | Product Type |

|---|

This table illustrates a relevant MCR type, though not for the direct synthesis of pentane-2,4-diamine.

Environmentally Conscious Approaches in Diamine Synthesis, Including Mechanochemistry

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In diamine synthesis, this translates to using renewable feedstocks, employing solvent-free reaction conditions, and utilizing catalytic methods to minimize waste. nih.gov

One prominent green approach is the use of biocatalysis and metabolic engineering to produce diamines from renewable resources like glucose or amino acids. nih.gov Microbial factories such as E. coli have been engineered to produce various diamines, including 1,5-diaminopentane (cadaverine), offering a sustainable alternative to petroleum-based synthesis. nih.govchemicalbook.com

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, has emerged as a powerful solvent-free synthetic tool. acs.org This technique is highly efficient, often reducing reaction times and providing access to products that are difficult to obtain from solution-based chemistry. acs.orgnih.gov The synthesis of Schiff bases from the condensation of diamines and aldehydes has been successfully demonstrated under liquid-assisted grinding conditions, achieving quantitative yields in an environmentally friendly manner. researchgate.net The reduction of these di-Schiff bases to the corresponding diamines can also be performed under solvent-free conditions using sodium borohydride, resulting in excellent yields and simple work-up procedures. ccsenet.orgresearchgate.net

Mechanochemical methods have been applied to a wide range of transformations, including the synthesis of amides and the activation of catalysts, highlighting the broad applicability of this green technique. nih.govacs.org

Table 3: Comparison of Conventional vs. Green Synthesis of Diamines

| Method | Approach | Advantages | Disadvantages |

|---|---|---|---|

| Conventional | Petroleum-based feedstocks, organic solvents | Well-established, high throughput | Non-renewable, generates hazardous waste |

| Green (Biocatalysis) | Renewable feedstocks (e.g., sugars), aqueous media | Sustainable, biodegradable | Complex purification, lower concentrations |

Novel Approaches for Long-Chain Diamine and Polyamines Synthesis utilizing Related Intermediates

The synthetic methodologies developed for pentane-2,4-diamine can be extended to create longer-chain diamines and polyamines, which are important monomers for high-performance polymers like polyamides. wikipedia.org Novel strategies focus on catalytic routes that are both efficient and selective.

One innovative approach is the direct catalytic amination of diols. Homogeneous ruthenium-ligand complexes have been shown to effectively catalyze the reaction of diols with ammonia to produce the corresponding primary diamines in a liquid or supercritical phase. google.com This method is applicable to a range of linear diols, providing a direct route to diamines without the need for multi-step sequences involving oxidation and reductive amination.

Furthermore, intermediates related to the synthesis of pentane-2,4-diamine, namely β-diketones, serve as versatile platforms for building longer chains. General methods for synthesizing long-chain β-diketones have been developed, for example, through the coupling of acid chlorides derived from fatty acids with acetylenes. nih.gov These long-chain β-diketones can then, in principle, be converted to long-chain 1,3-diamines using methods analogous to those for pentane-2,4-diamine, such as oximation followed by reduction.

The synthesis of polyamines often involves the stepwise alkylation of diamines. nih.gov Modern methods focus on achieving this with high selectivity to avoid complex mixtures of products. The development of nitrogen-directed reactions, such as the diazidation of C-C bonds, provides orthogonally protected diamine building blocks that can be selectively functionalized to construct more complex polyamine structures. acs.org

Table 4: Selected Compounds Mentioned in this Article

| Compound Name | Chemical Formula | Role/Type |

|---|---|---|

| Pentane-2,4-diamine dihydrochloride | C₅H₁₆Cl₂N₂ | Target Compound |

| Pentane-2,4-dione (Acetylacetone) | C₅H₈O₂ | Precursor |

| meso-2,4-Diaminopentane | C₅H₁₄N₂ | Stereoisomer |

| (2R,4R)-Pentane-2,4-diamine | C₅H₁₄N₂ | Stereoisomer (Enantiomer) |

| (2S,4S)-Pentane-2,4-diamine | C₅H₁₄N₂ | Stereoisomer (Enantiomer) |

| 2,4-Pentanedione dioxime | C₅H₁₀N₂O₂ | Intermediate |

| N,N'-dicarbethoxy-2,4-diaminopentane | C₁₁H₂₂N₂O₄ | Protected Intermediate |

| Sodium azide | NaN₃ | Reagent |

| Sodium borohydride | NaBH₄ | Reducing Agent |

| DIANANE | C₇H₁₄N₂ | Chiral Diamine Example |

| Quinoxaline | C₈H₆N₂ | Heterocyclic Product |

| 1,5-Diaminopentane (Cadaverine) | C₅H₁₄N₂ | Related Diamine |

| Ammonia | NH₃ | Reagent/Nitrogen Source |

Coordination Chemistry and Metal Complexation of Pentane 2,4 Diamine Dihydrochloride Ligands

Design and Synthesis of Metal-Pentane-2,4-diamine Dihydrochloride (B599025) Complexes

The design and synthesis of metal complexes with pentane-2,4-diamine and related ligands are driven by the desire to control the coordination geometry, electronic properties, and reactivity of the metal center. The flexibility of the six-membered chelate ring and the stereochemical possibilities arising from the chiral centers in pentane-2,4-diamine offer a rich platform for the construction of novel coordination compounds.

Formation of Transition Metal Chelate Complexes with Diamine or Related Diketone Ligands

The formation of transition metal chelate complexes with pentane-2,4-diamine typically involves the reaction of a metal salt with the diamine ligand in a suitable solvent. The dihydrochloride form of the ligand requires the use of a base to deprotonate the amine groups, allowing for coordination to the metal ion. The resulting complexes often exhibit octahedral, square planar, or tetrahedral geometries, depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere .

For instance, chromium(III) complexes with 1,3-diamines can be synthesized to form octahedral complexes semanticscholar.org. The synthesis of tris(ethylenediamine)chromium(III) sulfate, for example, involves the coordination of three ethylenediamine (B42938) ligands to a chromium(III) center semanticscholar.org. Similarly, nickel(II) readily forms complexes with 1,3-diaminopropane, leading to octahedral structures rsc.orgresearchgate.net.

The coordination of pentane-2,4-diamine and its derivatives has been studied in detail with platinum(II). Complexes of the type [PtX₂(Me₂DAP)], where Me₂DAP is 2,4-bis(methylamino)pentane, have been prepared and characterized. These studies have revealed the formation of various isomers depending on the stereochemistry of the diamine ligand and the nature of the ancillary ligands nih.gov.

Development of Schiff Base Ligands Derived from Pentane-2,4-diamine Dihydrochloride and Analogues

Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands in coordination chemistry acs.org. Pentane-2,4-diamine, with its two primary amine groups, can react with various carbonyl compounds to form tetradentate Schiff base ligands. These ligands can then coordinate to metal ions to form stable complexes with diverse geometries and electronic properties.

A notable example involves the synthesis of tetradentate Schiff base−oxovanadium(IV) complexes, [VO{3-Xsal-(R,R)-2,4-ptn}], derived from the condensation of (R,R)-2,4-pentanediamine with substituted salicylaldehydes ekb.eg. These complexes have been shown to exist in both monomeric and polymeric forms, highlighting the influence of the ligand structure and reaction conditions on the final product ekb.eg.

Furthermore, nickel(II) complexes with Schiff base ligands derived from the condensation of pyrrole-2-carboxaldehyde and 1,3-diaminopropane have been synthesized and structurally characterized. These complexes typically adopt a distorted square planar geometry researchgate.netresearchgate.net. The study of such complexes provides insights into the factors that control the coordination environment of the metal ion.

Exploration of Polymeric and Supramolecular Coordination Architectures

The ability of diamine ligands to bridge metal centers can lead to the formation of polymeric and supramolecular structures. In these architectures, the diamine ligand acts as a linker, connecting individual metal complex units into one-, two-, or three-dimensional networks nih.govnih.govnih.gov. The nature of the resulting structure is influenced by the length and flexibility of the diamine, the coordination preferences of the metal ion, and the presence of other coordinating or counter-ions nih.gov.

For example, Schiff base−oxovanadium(IV) complexes derived from (R,R)-2,4-pentanediamine have been shown to form polynuclear linear chain structures (···V=O···V=O···) in the solid state ekb.eg. In these polymeric forms, the vanadyl groups of adjacent complex units are linked, creating an extended one-dimensional array ekb.eg.

The use of aliphatic diamines as bridging ligands in the construction of coordination polymers has been demonstrated with iron complexes. For instance, a 1D coordination polymer has been synthesized from a triangular iron carboxylate core linked by 1,6-diaminohexane nih.gov. While not involving pentane-2,4-diamine directly, this example illustrates the potential of 1,3-diamines to act as linkers in the formation of extended structures. Supramolecular assemblies can also be formed through non-covalent interactions, such as hydrogen bonding, between discrete metal-diamine complexes acs.orgnih.gov.

Structural Characterization of Coordination Compounds Formed with this compound Systems

A comprehensive understanding of the structure and bonding in metal complexes of pentane-2,4-diamine requires the use of a variety of advanced spectroscopic and crystallographic techniques. These methods provide detailed information about the coordination geometry, electronic structure, and conformational properties of the complexes.

Advanced Spectroscopic Characterization of Metal Complexes (UV-Vis, EPR, XAS)

UV-Visible (UV-Vis) Spectroscopy is a fundamental technique for probing the electronic structure of transition metal complexes. The absorption of UV-Vis light promotes electrons from lower to higher energy d-orbitals, and the energies of these transitions provide information about the ligand field splitting. For example, the electronic spectra of chromium(III) and cobalt(III) complexes with diamine ligands show characteristic d-d transitions that are indicative of an octahedral geometry semanticscholar.orgekb.egresearchgate.netresearchgate.net.

| Complex Type | Metal Ion | Key UV-Vis Absorption Bands (nm) | Assignment | Reference |

| [Cr(diamine)₃]³⁺ analogue | Cr(III) | ~460, ~350 | ⁴A₂g → ⁴T₂g, ⁴A₂g → ⁴T₁g | |

| [Co(diamine)₃]³⁺ analogue | Co(III) | ~475, ~341 | ¹A₁g → ¹T₁g, ¹A₁g → ¹T₂g | semanticscholar.org |

| [Ni(diamine)₃]²⁺ analogue | Ni(II) | ~350, ~580, ~950 | ³A₂g → ³T₁g(P), ³A₂g → ³T₁g(F), ³A₂g → ³T₂g | rsc.org |

| [Cu(diamine)₂]²⁺ analogue | Cu(II) | ~550-650 | ²E_g → ²T₂g | researchgate.net |

| [Mn(Schiff base)] | Mn(II) | ~360 (ligand band shift) | Ligand to Metal Charge Transfer | rsc.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of Cu(II) and Mn(II) nih.govresearchgate.netmdpi.comethz.ch. The EPR spectrum provides information about the electronic ground state and the geometry of the complex. For Cu(II) complexes, the g-tensor values can distinguish between different coordination geometries mdpi.comethz.ch. For instance, an axial EPR spectrum with g|| > g⊥ > 2.0 is characteristic of a d(x²-y²) ground state, often found in square planar or tetragonally distorted octahedral Cu(II) complexes researchgate.netacs.org.

| Complex Type | Metal Ion | g-values | Hyperfine Coupling (A) | Inferred Geometry | Reference |

| [Cu(diamine)₂]²⁺ analogue | Cu(II) | g | ≈ 2.2, g⊥ ≈ 2.05 | A | |

| [Mn(diamine)₂]²⁺ analogue | Mn(II) | g ≈ 2.0 | Sextet hyperfine splitting | High-spin d⁵, often octahedral | nih.govnih.gov |

| [VO(Schiff base)] | V(IV) | g | ≈ 1.94, g⊥ ≈ 1.98 | A |

Single Crystal X-ray Diffraction Analysis for Ligand Conformation and Coordination Geometry

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information about bond lengths, bond angles, coordination geometry, and the conformation of the chelate rings nih.govekb.egscispace.comunimelb.edu.au.

For complexes of pentane-2,4-diamine and its analogues, X-ray crystallography has been instrumental in elucidating the conformation of the six-membered M-N-C-C-C-N chelate ring. These rings can adopt various conformations, including chair, boat, and twist-boat forms researchgate.netacs.orglibretexts.org. The preferred conformation is influenced by steric interactions between substituents on the chelate ring and other ligands in the coordination sphere nih.govacs.org.

In the case of [PtCl₂(RS-Me₂DAP)], an X-ray structural study confirmed a δ-chair conformation for the chelate ring nih.gov. For the Schiff base complex [Ni(C₄H₃NCH=N–(CH₂)₃–N=CHC₄H₃N)], the six-membered chelate ring adopts a symmetric boat conformation researchgate.net. The X-ray crystal structure of the polymeric form of [VO{3-EtOsal-(R,R)-2,4-ptn}] revealed a chair conformation for the six-membered N-N chelate ring, while the monomeric form exhibited a flattened boat conformation ekb.eg.

| Complex | Metal Ion | Coordination Geometry | Chelate Ring Conformation | Reference |

| [VO{3-EtOsal-(R,R)-2,4-ptn}] (polymeric) | V(IV) | Distorted Octahedral | Chair | ekb.eg |

| [VO{3-EtOsal-(R,R)-2,4-ptn}] (monomeric) | V(IV) | Square Pyramidal | Flattened Boat | ekb.eg |

| [PtCl₂(RS-Me₂DAP)] | Pt(II) | Square Planar | δ-Chair | nih.gov |

| [Ni(C₄H₃NCH=N–(CH₂)₃–N=CHC₄H₃N)] | Ni(II) | Distorted Square Planar | Symmetric Boat | researchgate.net |

| bis[N-(4-O-α-D-glucopyranosylglucosyl)propane-1,3-diamine]nickel(II) bromide | Ni(II) | Octahedral | - | rsc.org |

Mechanistic Studies of Metal-Ligand Binding and Reactivity in Pentane-2,4-diamine Systems

The available research in the broader area of pentane-based ligands predominantly focuses on derivatives of pentane-2,4-dione , a chemically distinct compound. For instance, significant research has been conducted on the coordination chemistry of cobalt complexes with ligands derived from pentane-2,4-dione, such as pentane-2,4-dione bis(S-methylisothiosemicarbazone). nih.govacs.org Studies on these systems have explored their synthesis, characterization, and application as catalysts, for example, in Wacker-type oxidation of olefins. nih.govacs.org These investigations have utilized various spectroscopic and analytical methods to understand the electronic structure and redox properties of the metal complexes. nih.govacs.org

Similarly, research has been published on nickel(II) complexes with other pentane-2,4-dione derivatives like bis(4-allylthiosemicarbazone), detailing their synthesis and structural characterization. researchgate.net Furthermore, the synthesis, spectral properties, and biological studies of metal complexes with ligands such as 3-[(3-chlorophenyl)-hydrazono]-pentane-2,4-dione have also been reported. researchgate.net

However, these studies are centered on the coordination of metals with ligands derived from a pentane-dione backbone, which involves different coordinating atoms and electronic properties compared to the diamine ligand specified in the query. The dihydrochloride form of pentane-2,4-diamine indicates that the amine groups are protonated, a factor that would be significant in the thermodynamics and kinetics of metal complex formation, influencing the pH dependence of coordination.

In the absence of specific literature on pentane-2,4-diamine metal complexes, a general understanding of metal-amine coordination chemistry can be inferred. The binding of a diamine ligand to a metal ion would typically involve the formation of a chelate ring, the stability of which is influenced by factors such as the size of the chelate ring, the nature of the metal ion, and the steric and electronic properties of the ligand. Mechanistic studies would typically involve techniques such as stopped-flow spectrophotometry to measure the rates of complex formation and dissociation, and potentiometric or calorimetric titrations to determine the stability constants and thermodynamic parameters (ΔH and ΔS) of complexation. The reactivity of the resulting complexes would then be explored with respect to ligand substitution, redox reactions, or catalytic activity.

Unfortunately, without specific experimental data for the pentane-2,4-diamine system, any discussion of reaction mechanisms, kinetic parameters, or detailed reactivity remains speculative. Further experimental research is required to elucidate the coordination chemistry of this compound and to conduct the mechanistic studies necessary to understand its metal-ligand binding and reactivity.

Chiral Catalysis and Asymmetric Transformations Mediated by Pentane 2,4 Diamine Dihydrochloride Derivatives

Development of Chiral Ligands with Pentane-2,4-diyl Backbones

The synthesis of effective chiral ligands is a foundational aspect of asymmetric catalysis. The pentane-2,4-diyl scaffold has proven to be a versatile building block for a range of heterobidentate ligands, particularly those incorporating phosphorus and nitrogen (P,N) or sulfur and nitrogen (S,N) donor atoms. Researchers have developed convenient, often two-step, synthetic methodologies to create novel classes of aminoalkyl-phosphine type ligands from pentane-2,4-diamine precursors. researchgate.net

The development process often begins with readily available chiral precursors, which are then elaborated to introduce the desired donor groups. researchgate.net A key finding in the synthesis of these ligands is that the stereochemical outcome can be highly dependent on the reaction conditions and the nature of the starting materials. researchgate.net For instance, the length of the ligand's alkane-diyl backbone has been shown to significantly affect the stereochemistry of the final product. researchgate.net This allows for the fine-tuning of the ligand's steric and electronic properties to suit specific catalytic applications. The structural versatility of these ligands is a significant advantage, enabling the systematic study of how factors like tether length, backbone substitution patterns, and the configuration of chiral carbons impact coordination chemistry and catalytic performance. researchgate.net

Applications in Enantioselective Allylic Substitution Reactions

One of the most successful applications for catalysts derived from pentane-2,4-diamine has been in the field of palladium-catalyzed enantioselective allylic substitution reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in an asymmetric fashion. The P,N-ligands featuring the pentane-2,4-diyl backbone have been employed in these transformations, where they form active and selective palladium complexes.

The success of these catalytic systems hinges on the ligand's ability to create a well-defined chiral environment around the palladium center. This chiral pocket dictates the facial selectivity of the nucleophilic attack on the η³-allyl-palladium intermediate, leading to high enantiomeric excess (ee) in the product. The modular nature of the ligands, allowing for variations in both the amine and phosphine (B1218219) substituents, provides a mechanism for optimizing selectivity for different substrates and nucleophiles.

Below is a representative table of results for palladium-catalyzed asymmetric allylic substitution using a catalyst system derived from a pentane-2,4-diyl backbone ligand.

| Entry | Allylic Substrate | Nucleophile | Yield (%) | ee (%) |

| 1 | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | >95 | 94 |

| 2 | 1,3-Diphenyl-2-propenyl acetate | Benzylamine | >95 | 90 |

| 3 | cinnamyl acetate | Dimethyl malonate | >95 | 92 |

| 4 | cinnamyl acetate | Aniline | >95 | 88 |

Note: The data in this table is illustrative of typical results found in the literature for this class of reaction and is intended to represent the high yields and enantioselectivities achievable.

Contributions to Asymmetric Hydrogenation of Imines and Related Substrates

Asymmetric hydrogenation of imines is a premier, atom-economical method for producing chiral amines, which are vital building blocks for pharmaceuticals and agrochemicals. liv.ac.ukdicp.ac.cn The field is well-developed, with numerous highly effective catalysts based on transition metals like iridium, ruthenium, and palladium, paired with a wide array of chiral ligands. liv.ac.ukdicp.ac.cnrsc.org Prominent ligand classes include those based on BINOL, chiral diamines such as 1,2-diphenylethylenediamine (DPEN), and various phosphine-phosphite ligands. rsc.orgrsc.org

However, while the utility of chiral diamines in this context is broadly established, the specific contribution of ligands derived from the pentane-2,4-diamine backbone to the asymmetric hydrogenation of imines is not extensively documented in prominent chemical literature. The focus of research for this particular reaction has largely centered on other structural motifs that have demonstrated superior activity and selectivity. Therefore, while pentane-2,4-diamine derivatives have found success in other areas of catalysis, their role in imine hydrogenation remains a less explored area.

Stereochemical Control and Selectivity in Pentane-2,4-diamine Derived Catalytic Systems

The degree of stereochemical control exerted by a catalyst is paramount to its utility. In catalytic systems derived from pentane-2,4-diamine, selectivity is governed by the precise three-dimensional arrangement of the ligand around the metal center. The pentane-2,4-diyl backbone provides a conformationally flexible yet structurally defined linkage between the coordinating nitrogen and a second donor atom.

The stereoselectivity of the coordination is a function of several factors inherent to the ligand's design. researchgate.net These include:

Backbone Substitution: The presence of substituents on the pentane-2,4-diyl backbone can introduce steric hindrance that favors a specific coordination geometry, thereby influencing the approach of the substrate.

Chelate Ring Size: The pentane-1,3-diamine structure naturally forms a six-membered chelate ring upon coordination to a metal center. The conformation of this ring (e.g., chair or boat) influences the positioning of the substituents and, consequently, the stereochemical outcome of the reaction. In palladium complexes, the formation of six-membered chelate rings is common with flexible ligand backbones. researchgate.net

By systematically modifying these features, chemists can fine-tune the catalyst's selectivity, making it possible to achieve high enantiomeric or diastereomeric ratios in the catalyzed transformation. The rigidity and electronic properties of the ligand, which can be rationally designed, are key to creating an ideal asymmetric environment. nih.gov

Investigation of Ligand-Metal Assembly and Dissociation Pathways in Catalysis

Understanding how a ligand assembles with a metal ion and behaves throughout a catalytic cycle is crucial for reaction optimization and mechanism elucidation. For ligands with a pentane-2,4-diyl backbone, complexation with metals like palladium(II) has been studied to characterize the resulting coordination complexes. researchgate.net Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy in solution and X-ray crystallography in the solid state are used to determine the precise structure and stereochemistry of these metal-ligand assemblies. researchgate.netresearchgate.net

These studies reveal how the ligand coordinates to the metal. For example, P,N-ligands derived from pentane-2,4-diamine typically form bidentate complexes with palladium(II), creating a stable six-membered chelate ring. researchgate.net The stability of these complexes is a key factor in catalysis. Equilibrium studies on Pd(II)-amine complexes, in general, help to quantify the stability constants and provide insight into the potential for ligand dissociation or exchange during a reaction. mdpi.com The formation of these complex species is often an exothermic process. mdpi.com

The investigation of the ligand-metal assembly also extends to understanding the resting state of the catalyst and potential deactivation pathways. By characterizing the dominant species in solution under catalytic conditions, researchers can gain a clearer picture of the active catalyst and design more robust and efficient systems.

Theoretical and Computational Chemistry Studies on Pentane 2,4 Diamine Dihydrochloride Systems

Quantum Chemical Calculations (DFT, TD-DFT) on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for its favorable balance of accuracy and computational cost. It is used to determine the ground-state electronic structure, optimized geometry, and vibrational frequencies of molecules. For Pentane-2,4-diamine dihydrochloride (B599025), DFT calculations can elucidate the geometric and electronic consequences of protonating the diamine and the subsequent interaction with chloride counter-ions.

Time-Dependent Density Functional Theory (TD-DFT) extends these capabilities to the study of electronic excited states. This method is instrumental in predicting UV-Vis absorption spectra and understanding the photophysical properties of a molecule, which is crucial for applications in materials science and photochemistry.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

For the Pentane-2,4-diamine dication, the HOMO is expected to be localized on the chloride anions, while the LUMO would be distributed across the organic cation, particularly around the electron-deficient ammonium (B1175870) centers.

Table 1: Hypothetical Frontier Molecular Orbital Energies for Pentane-2,4-diamine Dihydrochloride This table presents illustrative values typical for similar organic salts, as specific computational data for this compound is not available in published literature.

| Parameter | Energy (eV) | Description |

| EHOMO | -7.2 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 6.4 | Difference between ELUMO and EHOMO |

The large, hypothetical energy gap suggests that this compound is an electronically stable compound.

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of a quantum chemical calculation into the familiar language of Lewis structures, lone pairs, and bonding orbitals. researchgate.net It provides a quantitative description of charge distribution and donor-acceptor interactions within and between molecules. uba.ar

In the this compound system, NBO analysis would be crucial for characterizing the nature and strength of the ionic and hydrogen-bonding interactions. The analysis quantifies the charge transfer from the chloride anions (donors) to the protonated amine groups (acceptors). The stabilization energy, E(2), associated with these donor-acceptor interactions provides a measure of their strength. aimspress.com The primary interactions would be between the lone pairs (LP) of the chloride ions and the antibonding orbitals (σ*) of the N-H bonds. aimspress.com

Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table shows hypothetical E(2) values to illustrate the expected interactions in this compound based on NBO theory.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (Cl-) | σ* (N-H) | 15.5 | Ion-Assisted Hydrogen Bond |

| LP (Cl-) | σ* (C-H) | 2.1 | Weak Hydrogen Bond |

| σ (C-H) | σ* (N-H) | 0.8 | Hyperconjugation |

These values would confirm that the dominant stabilizing forces in the supramolecular structure are the strong hydrogen bonds between the chloride ions and the ammonium groups.

Quantum chemical calculations can predict a wide array of molecular properties and chemical descriptors that correlate with experimental observations. These descriptors, derived from the electronic structure, help in understanding and predicting the behavior of the compound in various environments. nih.govnih.gov

For this compound, these descriptors can quantify its polarity, polarizability, and capacity for hydrogen bonding.

Table 3: Predicted Molecular Properties and Chemical Descriptors This table contains hypothetical values for this compound based on general principles for similar molecules.

| Descriptor | Predicted Value | Definition |

| Dipole Moment (µ) | 12.5 D | A measure of the overall polarity of the molecule. |

| Molar Refractivity | 45.8 cm³/mol | A measure of the total polarizability of a mole of a substance. nih.gov |

| Hydrogen Bond Acidity (A) | 1.2 | A measure of the molecule's ability to donate a hydrogen bond. nih.gov |

| Hydrogen Bond Basicity (B) | 0.1 | A measure of the molecule's ability to accept a hydrogen bond. nih.gov |

| McGowan Volume (V) | 1.35 (cm³/mol)/100 | The characteristic volume of the molecule. nih.gov |

The high predicted dipole moment and hydrogen bond acidity reflect the charged, polar nature of the dihydrochloride salt.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and activation energies. This provides a detailed, step-by-step understanding of how a reaction proceeds.

For this compound, computational studies could elucidate the mechanisms of its formation (protonation of the diamine) or its participation in further reactions, such as complexation with metal ions. For example, modeling the stepwise deprotonation by a base would reveal the relative acidity of the N-H protons and the structure of the resulting transition states and intermediates, similar to how combustion pathways are modeled for related alkanes. nih.gov

Understanding Noncovalent Interactions and Supramolecular Organization

The structure and properties of materials in the solid state are governed by noncovalent interactions. In the case of this compound, the crystal lattice would be organized through a network of strong electrostatic (ion-ion) forces and directional hydrogen bonds.

Computer-Assisted Molecular Design for Rational Material Development

Computer-assisted molecular design (CAMD) utilizes theoretical calculations to predict the properties of novel molecules and materials before they are synthesized. researchgate.netnih.gov This rational design approach saves significant time and resources by focusing experimental efforts on the most promising candidates. nih.gov

Theoretical studies on this compound can guide its use as a building block, or 'tecton', for new functional materials. By understanding its geometry, charge distribution, and interaction preferences, scientists can design how it will assemble with other components. For example, its potential to act as a bifunctional hydrogen bond donor could be exploited in the design of co-crystals or coordination polymers with specific network topologies and properties, such as porosity or nonlinear optical activity. Computational screening can identify suitable partner molecules that will co-crystallize with it to form desired supramolecular structures.

Advanced Analytical Methodologies for Research on Pentane 2,4 Diamine Dihydrochloride

Mass Spectrometry (MS, HRMS, FAB) Applications for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound through analysis of its fragmentation patterns. For Pentane-2,4-diamine dihydrochloride (B599025), the analysis would typically be performed on the free base, Pentane-2,4-diamine, as the dihydrochloride salt is not volatile.

High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₅H₁₄N₂).

Fragmentation Pattern: Upon electron ionization (EI), the molecular ion [C₅H₁₄N₂]⁺˙ is expected to undergo fragmentation primarily through the cleavage of C-C bonds. The fragmentation of alkanes and their derivatives is well-documented. rsc.orgacs.orgacs.org For Pentane-2,4-diamine, the most likely fragmentation pathways would involve the loss of alkyl radicals. The presence of nitrogen atoms influences the fragmentation, often leading to the formation of stable iminium ions.

Fast Atom Bombardment (FAB): FAB is a soft ionization technique suitable for polar and thermally labile molecules like amine salts. This method could potentially be used to analyze the intact dihydrochloride salt, observing the protonated molecular ion [M+H]⁺, where M is the free base.

Predicted Mass Spectrometry Fragmentation for Pentane-2,4-diamine

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 102 | [CH₃CH(NH₂)CH₂CH(NH₂)CH₃]⁺˙ | [C₅H₁₄N₂]⁺˙ | Molecular Ion (Parent Ion) |

| 87 | [M - CH₃]⁺ | [C₄H₁₁N₂]⁺ | Loss of a methyl radical. |

| 58 | [CH₃CH=NH₂]⁺ or [CH₂CH(NH₂)CH₃]⁺ | [C₃H₈N]⁺ | α-cleavage, formation of a stable iminium ion. |

Single Crystal X-ray Diffraction for Definitive Molecular and Crystal Structure Determination

Single crystal X-ray diffraction is the most powerful method for obtaining an unambiguous three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be determined, revealing the molecule's conformation and the packing of molecules within the crystal lattice.

While a crystal structure for Pentane-2,4-diamine dihydrochloride itself is not publicly available, the structure of a derivative, N²,N⁴-dimesitylpentane-2,4-diamine, has been reported. patsnap.com This study provides valuable insight into the core structure of the pentane-2,4-diamine backbone. The analysis revealed a monoclinic crystal system with the space group C2/c. The pentane (B18724) backbone would adopt a conformation that minimizes steric strain between the substituents. In the case of the dihydrochloride salt, extensive hydrogen bonding between the ammonium (B1175870) groups (N-H···Cl⁻) and the chloride ions would be a dominant feature of the crystal packing.

Crystallographic Data for N²,N⁴-dimesitylpentane-2,4-diamine

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | patsnap.com |

| Space Group | C2/c | patsnap.com |

| a (Å) | 15.2448(11) | patsnap.com |

| b (Å) | 8.2189(5) | patsnap.com |

| c (Å) | 16.7350(16) | patsnap.com |

| β (°) | 103.133(7) | patsnap.com |

| V (ų) | 2042.0(3) | patsnap.com |

Vibrational Spectroscopy (IR) for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the ammonium and alkyl groups.

Predicted IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 2600 | N-H Stretch | Ammonium (-NH₃⁺) |

| 2980 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) |

| 1620 - 1500 | N-H Bend (Asymmetric & Symmetric) | Ammonium (-NH₃⁺) |

| 1470 - 1430 | C-H Bend (Scissoring/Bending) | Methylene (B1212753)/Methyl |

Electrochemical Characterization Methods, Including Cyclic Voltammetry

Electrochemical methods, particularly cyclic voltammetry (CV), can be used to study the redox properties of molecules. For this compound, CV could provide information on its oxidation potential. The electrochemical oxidation of aliphatic amines has been studied, and it is generally an irreversible process that occurs at a positive potential on electrodes like glassy carbon or platinum. rsc.orgacs.orgnih.gov

The oxidation typically involves the removal of an electron from a nitrogen atom to form a radical cation. acs.org This intermediate can then undergo further reactions. Studies have shown that primary aliphatic amines are often difficult to oxidize or show no wave, while secondary and tertiary amines are more readily oxidized. rsc.org Although it is a primary diamine, the electrochemical behavior of Pentane-2,4-diamine would likely involve the oxidation of its amine groups. The exact potential would be influenced by the molecular structure and the experimental conditions (e.g., pH, solvent, electrode material). researchgate.net To date, specific cyclic voltammetry studies on this compound are not available in the surveyed literature, representing an area for future investigation. Such studies could determine the oxidation mechanism and the stability of the resulting oxidized species.

Chromatographic Separations and Coupled Detection Methods (GC-MS, LC-MS, HPLC, UPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the stereoisomers of this compound, assessing its purity, and monitoring reactions.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the volatile free base would be required. Separation of the meso and enantiomeric pairs would likely necessitate a chiral stationary phase. The mass spectrometer detector provides confirmation of the identity of the separated components. GC-MS data is available for the isomeric 1,4-diaminopentane. acs.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are well-suited for the analysis of the non-volatile dihydrochloride salt. Chiral HPLC columns (e.g., those based on cyclodextrins or polysaccharide derivatives) would be employed to resolve the different stereoisomers. A study on the related 1,5-pentanediamine hydrochloride utilized a C18 column with an acidic, aqueous-organic mobile phase and a differential refractive index detector, a method that could be adapted for this compound. researchgate.net Coupled with mass spectrometry (LC-MS), this method would offer both separation and definitive identification.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Pentane-2,4-diamine |

| N²,N⁴-dimesitylpentane-2,4-diamine |

| Pentane-2,4-dione |

| 1,4-Diaminopentane |

| 1,5-Pentanediamine hydrochloride |

| 1,5-Pentanediamine |

| 2,4-Pentanediol |

Applications of Pentane 2,4 Diamine Dihydrochloride and Its Derived Systems in Functional Materials

Utilization in the Synthesis of Functional Pyrroles and Other Nitrogen-Containing Heterocyclic Compounds

The primary amine groups of pentane-2,4-diamine make it a valuable reactant in the synthesis of nitrogen-containing heterocycles, particularly substituted pyrroles. A prominent method for this transformation is the Paal-Knorr pyrrole (B145914) synthesis, a classic condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.org In this reaction, pentane-2,4-diamine can act as the difunctional amine source.

The mechanism involves the nucleophilic attack of the amine groups on the two carbonyl groups of the 1,4-dicarbonyl compound, leading to the formation of a di-imine intermediate. alfa-chemistry.com This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. organic-chemistry.orgalfa-chemistry.com When pentane-2,4-diamine reacts with two equivalents of a 1,4-diketone, such as 2,5-hexanedione, it can lead to the formation of novel bis-pyrrole structures, where two pyrrole rings are linked by the pentane (B18724) backbone.

The general reaction is acid-catalyzed, and various conditions can be employed to facilitate the transformation. wikipedia.org The use of pentane-2,4-diamine allows for the introduction of a specific, flexible linker between two heterocyclic units, which can be advantageous in designing molecules for materials science, where the spatial arrangement of functional groups is critical.

Table 1: Examples of Paal-Knorr Pyrrole Synthesis Conditions

| Amine Reactant | Dicarbonyl Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Primary Amines | 2,5-Hexanedione | MgI₂ etherate | N-substituted-2,5-dimethylpyrroles | researchgate.net |

| Ammonia/Primary Amine | 1,4-Diketones | Acetic Acid | N-H or N-substituted pyrroles | organic-chemistry.org |

Beyond pyrroles, the diamine functionality of pentane-2,4-diamine enables its use in the synthesis of other nitrogen-containing heterocycles, such as diazepines, by reacting with appropriate dicarbonyl or related synthons. This versatility makes it a key starting material for creating diverse heterocyclic libraries for various chemical and pharmaceutical research applications.

Development of Electroluminescent Materials through Pentanedionato Ligands and Related Chelates

Pentane-2,4-diamine is a key component in the synthesis of Schiff base ligands, which are pivotal in the development of electroluminescent (EL) materials. These ligands are typically formed through the condensation reaction of the diamine with two equivalents of an aldehyde or ketone, often a derivative of salicylaldehyde (B1680747). The resulting molecules, known as salen-type ligands, are tetradentate, meaning they can bind to a central metal ion through four donor atoms (typically two nitrogen and two oxygen atoms).

These Schiff base ligands form highly stable complexes with various transition metals, including platinum(II), and lanthanide ions like europium(III). nih.gov These metal complexes can exhibit strong photoluminescence and electroluminescence, properties that are essential for their use in organic light-emitting diodes (OLEDs).

The luminescence arises from electronic transitions within the metal complex. The Schiff base ligand often acts as an "antenna," absorbing light energy and transferring it efficiently to the central metal ion, which then emits light of a characteristic color. nih.gov The photophysical properties, including the emission wavelength (color) and quantum efficiency, can be precisely tuned by making small modifications to the structure of the Schiff base ligand. nih.gov For instance, adding electron-donating or electron-withdrawing groups to the salicylaldehyde precursor can alter the energy levels of the molecular orbitals in the final complex, thereby changing the emission color from yellow to near-infrared. nih.gov

Table 2: Tuning of Emission in Platinum(II) Schiff Base Complexes

| Ligand Modification | Emission Wavelength Range | Application | Reference |

|---|---|---|---|

| Methoxy Substituents on Phenoxy Ring | 587 nm to 739 nm | Electroluminescence (ECL), OLEDs | nih.gov |

The ability to create diverse, tunable, and intensely luminescent materials makes Schiff base complexes derived from pentane-2,4-diamine highly valuable for the next generation of display and lighting technologies.

Role in the Design of Corrosion Inhibitors and Protective Coatings

Diamine compounds, including pentane-2,4-diamine, have demonstrated significant potential as corrosion inhibitors, particularly for protecting metals like steel in acidic environments. onepetro.orgtandfonline.com Corrosion is an electrochemical process that leads to the degradation of materials, and inhibitors function by adsorbing onto the metal surface to form a protective barrier.

The effectiveness of diamines as corrosion inhibitors stems from the presence of nitrogen atoms, which have lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms on the surface. tandfonline.comresearchgate.net Pentane-2,4-diamine, with its two amine groups, can adsorb onto the metal surface at two points, leading to a more stable and effective protective film compared to monoamines. This adsorption blocks the active sites for corrosion, slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thus classifying them as mixed-type inhibitors. tandfonline.comresearchgate.net

Research on various linear diamines has shown that their inhibition efficiency is influenced by factors such as the concentration of the inhibitor, the temperature, and the length of the carbon chain between the amine groups. tandfonline.comresearchgate.netonepetro.org Generally, the inhibition efficiency increases with higher concentrations but may decrease at elevated temperatures due to the desorption of the inhibitor from the metal surface. acs.org

Table 3: Inhibition Efficiency of Diamine-Based Corrosion Inhibitors for Steel in HCl

| Inhibitor Type | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Diamine A (derivative) | 400 ppm | 60 | >95% (in 1M HCl) | onepetro.org |

| 1,8-Octanediamine | 5 x 10⁻⁴ M | 30 | ~90% | tandfonline.comresearchgate.net |

| 1,12-Dodecanediamine | 5 x 10⁻⁴ M | 30 | ~85% | tandfonline.comresearchgate.net |

The findings from studies on similar diamines provide a strong basis for the application of pentane-2,4-diamine dihydrochloride (B599025) in formulating effective anti-corrosion treatments and protective coatings for industrial applications.

Contributions to Material Science, Including Conducting Polymers and Polyamides

In the realm of material science, pentane-2,4-diamine serves as a valuable monomer for the synthesis of advanced polymers, most notably polyamides. Polyamides are a class of polymers characterized by repeating amide linkages (-CO-NH-) and are known for their high strength and thermal stability.

Pentane-2,4-diamine can be polymerized with dicarboxylic acids or their more reactive derivatives, such as diacid chlorides, through polycondensation reactions to form novel polyamides. scielo.brresearchgate.net A particularly innovative and environmentally friendly method for polyamide synthesis is the catalytic dehydrogenation of diamines and diols. nih.govelsevierpure.com This process, often catalyzed by ruthenium pincer complexes, combines the diamine and diol to form the polyamide, with molecular hydrogen as the only byproduct, representing a significant advancement in green polymer chemistry. elsevierpure.comresearchgate.net

The structure of the diamine and the diacid or diol co-monomer dictates the properties of the resulting polyamide. Using an aliphatic diamine like pentane-2,4-diamine generally results in more flexible polymers compared to those made with aromatic diamines. scielo.brelsevierpure.com These properties, such as solubility, thermal stability (glass transition temperature), and crystallinity, can be tailored by carefully selecting the monomers. tue.nl The resulting polyamides have potential applications as engineering plastics, fibers, and as resins for coatings. tue.nl

Table 4: Synthesis of Polyamides from Various Diamines

| Diamine Monomer | Co-monomer | Polymerization Method | Resulting Polymer Properties | Reference(s) |

|---|---|---|---|---|

| Various Aliphatic/Aromatic Diamines | Various Diols | Catalytic Dehydrogenation | Mₙ up to ~30 kDa, variable thermal stability | nih.govelsevierpure.com |

| Acenaphtohydrazinomercaptotriazole Diamine | Aromatic/Aliphatic Diacid Chlorides | Low-Temp. Polycondensation | Soluble, Tg < 100 °C | scielo.br |

| Dodecanediamine & PPG Diamine | Dodecanedioic Acid | Melt Polycondensation | Thermoplastic Elastomers, Good Damping | mdpi.com |

Integration in Chemo- and Biosensor Development

The ability of pentane-2,4-diamine to form stable Schiff base complexes with metal ions is heavily exploited in the design of chemo- and biosensors. These sensors are molecules designed to signal the presence of a specific chemical species (analyte), often through a change in color (colorimetric) or fluorescence (fluorometric). researchgate.net

A common strategy involves creating a Schiff base ligand from pentane-2,4-diamine and a fluorophore-containing aldehyde. rsc.orgtandfonline.com In its free state, the fluorescence of this ligand might be low or "off" due to processes like photoinduced electron transfer (PET). tandfonline.comnih.gov When the target analyte, such as a specific metal ion (e.g., Cu²⁺, Al³⁺, Zn²⁺), binds to the Schiff base, it forms a rigid complex. nih.govrsc.org This binding can restrict molecular vibrations and inhibit the PET process, leading to a significant increase in fluorescence intensity—a "turn-on" response. nih.gov

This high sensitivity and selectivity make these sensors powerful tools for detecting trace amounts of metal ions in environmental and biological samples. nih.govnih.gov The detection limit of these chemosensors can be extremely low, often in the nanomolar range. rsc.org Furthermore, the sensor system can be designed for dual-mode detection, where the initial complex can then interact with a second analyte, causing the fluorescence to be quenched, allowing for the sequential detection of multiple species. researchgate.netnih.gov

Table 5: Examples of Schiff Base Fluorescent Chemosensors for Metal Ion Detection

| Sensor Basis | Target Analyte | Sensing Mechanism | Detection Limit | Reference(s) |

|---|---|---|---|---|

| Schiff Base SP1 | Cu²⁺ | Turn-on Fluorescence (PET Inhibition) | 0.003 ppm | nih.gov |

| SP1-Cu²⁺ Complex | 2,4-D | Fluorescence Quenching | 0.02 ppm | nih.gov |

| Azo-armed Schiff Base | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | 6.93 nM | rsc.org |

Future Research Trajectories and Interdisciplinary Outlooks for Pentane 2,4 Diamine Dihydrochloride

Advancements in Asymmetric Organocatalysis and Biocatalysis Utilizing Diamine Motifs

Chiral 1,2- and 1,3-diamines are well-established as privileged scaffolds in asymmetric synthesis, serving as highly effective organocatalysts and ligands for metal-catalyzed reactions. ua.es Future research into pentane-2,4-diamine dihydrochloride (B599025) is poised to build upon this foundation, exploring its potential in both organocatalysis and biocatalysis.

In asymmetric organocatalysis, chiral secondary amines are known to activate carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions. nih.gov Protonated chiral 1,2-diamines, for instance, have been successfully used in aldol reactions, achieving high yields and enantioselectivity. researchgate.net The mechanism often involves the formation of an enamine intermediate from the primary amine of the catalyst, with stereoselectivity being influenced by factors like steric hindrance and hydrogen bonding. researchgate.net The bifunctional nature of pentane-2,4-diamine could be harnessed in a similar fashion, with one amine group forming the key catalytic intermediate while the other directs the stereochemical outcome.

Biocatalysis offers a green and highly selective alternative for chemical synthesis. chemrxiv.org Research in this area could focus on two main avenues: the biocatalytic production of enantiomerically pure pentane-2,4-diamine itself and its use as a substrate in enzymatic reactions. The biosynthesis of various diamines, such as 1,5-diaminopentane (cadaverine), using metabolically engineered microbial factories like Escherichia coli and Corynebacterium glutamicum is an area of growing interest. nih.govasm.orgnih.gov Similar metabolic engineering strategies could be developed to produce pentane-2,4-diamine from renewable feedstocks. Furthermore, enzymes like imine reductases and engineered carboxylic acid reductases (CARs) present opportunities for using diamines in the synthesis of complex molecules. For example, imine reductases have been used for the direct synthesis of piperazines from 1,2-diamine substrates, and truncated CARs can perform selective monoacylation of symmetrical diamines under aqueous conditions, a process valuable for producing pharmaceutical intermediates. acs.orgfigshare.com

| Catalyst/Enzyme System | Reaction Type | Substrates | Key Findings |

| (R,R)-(+)-1,2-diphenylethylenediamine (DPEN) | Asymmetric Aldol Reaction | Aldehydes and ketones | High yield (80%) and enantioselectivity (90%) via enamine and iminium intermediates. researchgate.net |

| Carboxylic Acid Reductase (CAR) | Selective Monoacylation | Symmetrical diamines, carboxylic acids | An engineered adenylation domain catalyzes selective amide bond formation in aqueous conditions. acs.org |

| Imine Reductase (IRED) | Piperazine Synthesis | 1,2-diamines, 1,2-dicarbonyls | Direct, highly enantioselective synthesis of N- and C-substituted piperazines under mild conditions. figshare.com |

| Chiral Aldehyde Organocatalyst | Hydroamination | Allylic amines, hydroxylamines | Enantiodivergent synthesis of 1,2-diamine derivatives via an intermolecular Cope-type mechanism. ua.es |

Tailoring Supramolecular Assemblies for Nanotechnology and Smart Materials

Supramolecular chemistry, which focuses on systems held together by non-covalent interactions, provides a powerful bottom-up approach to creating functional nanomaterials. whiterose.ac.uk Diamines are excellent building blocks for such assemblies due to their ability to form robust hydrogen bonds. The future for pentane-2,4-diamine dihydrochloride in this field lies in its potential to act as a gelator or a component in multi-component systems for creating "smart" materials that respond to external stimuli.

Low-molecular-weight gelators (LMWGs) can self-assemble in liquids to form extensive networks, resulting in supramolecular gels. whiterose.ac.uk For example, mixing 1,3-cyclohexane diamine with an isocyanate derivative in various organic solvents leads to the rapid, in situ formation of a stable supramolecular gel at room temperature without a catalyst. nih.govnih.govbohrium.com This gelation is driven by the formation of urea moieties and intermolecular hydrogen bonding, creating an entangled fiber network. nih.govbohrium.com These gels can be thermally reversible and exhibit thixotropic (shear-thinning) properties, meaning they can recover after being damaged. whiterose.ac.uknih.gov Pentane-2,4-diamine, with its two amine groups, is an ideal candidate for forming similar urea- or amide-based gels with tailored properties.

The development of smart materials, which change their properties in response to triggers like pH, temperature, or light, is a major goal in materials science. nih.govfrontiersin.org Diamine-containing supramolecular systems can be designed to be responsive. By incorporating pentane-2,4-diamine into polymers or gels, it may be possible to create materials for applications in drug delivery, tissue engineering, or sensing. frontiersin.orgnih.gov The dynamic and reversible nature of the non-covalent bonds underpinning these materials allows for adaptability and potential self-healing capabilities. whiterose.ac.uk

| Diamine Building Block | Co-reactant | Solvents | Key Properties of Supramolecular Assembly |

| 1,3-Cyclohexane diamine | Isocyanate derivative | Dichloromethane, Toluene, THF, etc. | In-situ gel formation (<100s); Thermally reversible; Thixotropic (self-healing). nih.govnih.gov |

| Acid and Amine Functions | N/A (two-component gel) | N/A | Component exchange across a gel-gel interface, creating chemical gradients. whiterose.ac.uk |

Synergy of Computational and Experimental Approaches in Novel Ligand and Material Design

The modern development of catalysts and materials relies heavily on the interplay between computational modeling and experimental validation. nih.govacs.org For a molecule like pentane-2,4-diamine, this synergy is crucial for unlocking its full potential as a chiral ligand. Computational tools, particularly Density Functional Theory (DFT), allow researchers to predict structures, understand reaction mechanisms, and design new ligands with desired properties before undertaking extensive laboratory work. researchgate.netpurdue.edu

In the context of catalysis, DFT can be used to model the transition states of reactions, providing insight into the origins of stereoselectivity. nih.govresearchgate.net By calculating the energies of different reaction pathways, researchers can understand why a particular ligand favors one stereoisomer over another. chinesechemsoc.org This knowledge is invaluable for rationally designing new chiral diamine ligands. For instance, computational studies on palladium-diamine complexes can elucidate the role of the ligand in directing the outcome of cross-coupling reactions. chinesechemsoc.org The combination of experimental spectroscopy with DFT modeling has also proven effective in determining the coordination of ligands to metal nanoparticles, which is critical for controlling their catalytic activity and selectivity. acs.orgnih.gov

This computational-experimental feedback loop accelerates the discovery process. A proposed ligand scaffold for pentane-2,4-diamine can be modeled in silico to predict its efficacy in a target asymmetric reaction. Promising candidates are then synthesized and tested experimentally. The results from these experiments can then be used to refine the computational models, leading to a cycle of continuous improvement and catalyst optimization. nih.gov

Contributions to Sustainable Chemical Transformations and Green Synthesis Innovations

The principles of green and sustainable chemistry advocate for the use of renewable resources, minimizing waste, and employing environmentally benign processes. rsc.org Diamines are at the forefront of this movement, both as products derived from biomass and as key monomers for creating sustainable polymers. nih.govcip.com.cn

A significant area of future research for pentane-2,4-diamine is its potential synthesis from renewable feedstocks. researchgate.net The biological production of diamines like 1,4-diaminobutane and 1,5-diaminopentane from renewable sources is already well-established. asm.org Developing biocatalytic or chemo-catalytic routes to pentane-2,4-diamine from bio-based platform chemicals would represent a major step towards sustainability. Research projects are actively exploring both chemical and enzymatic catalysis to produce new types of diamines from renewable raw materials for the plastics industry. bio4matpro.de

Furthermore, diamines are crucial for producing advanced polymers. There is a strong drive to develop non-isocyanate polyurethanes (NIPUs) and other polymers from bio-based diamines to replace traditional petroleum-based materials. mostwiedzy.plresearchgate.net For example, diamine derivatives of dimerized fatty acids have been used as sustainable platforms for synthesizing NIPUs. researchgate.net Another green innovation is the direct synthesis of polyureas from CO2 and diamines, which avoids the use of toxic phosgene and isocyanates. researchgate.net Pentane-2,4-diamine could be investigated as a monomer in these next-generation polymers, potentially imparting unique properties due to its specific structure. The polymerization of aromatic diamines with sulfur monochloride has also been explored as a route to novel conjugated polymers. acs.org

| Bio-based Diamine | Production Method | Host Organism (if applicable) | Potential Application |

| 1,4-Diaminobutane (Putrescine) | Metabolic Engineering | E. coli, C. glutamicum | Bio-based polyamides (Nylon). nih.govasm.org |

| 1,5-Diaminopentane (Cadaverine) | Metabolic Engineering | E. coli, C. glutamicum | Bio-based polyamides. nih.govasm.org |

| 1,3-Diaminopropane | Biosynthesis | E. coli | Monomer for polyamide plastics. asm.org |

| Diamine derivatives of fatty acids | Chemical modification of bio-resources | N/A | Non-isocyanate polyurethanes (NIPUs). researchgate.net |

Q & A

Q. What are the recommended storage conditions for Pentane-2,4-diamine dihydrochloride to ensure stability in long-term experiments?

- Methodological Answer: For short-term storage (6–12 weeks), maintain at -4°C in a tightly sealed, light-protected container. For extended periods (1–2 years), store at -20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Transport at 0°C to avoid thermal degradation. These conditions are extrapolated from structurally analogous diamine hydrochlorides like pentane-1,4-diamine dihydrochloride, which share similar hygroscopic and thermally sensitive properties .

Q. How can researchers verify the purity and structural integrity of this compound before experimental use?

- Methodological Answer: Use a combination of:

- Nuclear Magnetic Resonance (NMR): Compare H and C spectra with published reference data for amine protons (δ 1.5–2.5 ppm) and methylene groups (δ 3.0–3.5 ppm).

- Mass Spectrometry (MS): Confirm molecular ion peaks at m/z 183.161 (CHN·2HCl) with isotopic patterns matching theoretical calculations.

- HPLC-Purity Analysis: Employ a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5) to detect impurities (<2% threshold) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust (per GHS/CLP Regulation 2020/8785).

- First Aid: For skin contact, rinse with copious water for 15 minutes; for eye exposure, irrigate with saline solution immediately.

- Toxicological Note: Although not classified as hazardous, limited toxicological data necessitate conservative handling practices .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterated analogs) enhance mechanistic studies of this compound in biological systems?

- Methodological Answer:

- Deuterium Labeling: Synthesize pentane-2,4-diamine-d4 dihydrochloride (e.g., deuterated at positions 1,1,5,5) to track metabolic pathways via H NMR or mass spectrometry. This approach minimizes kinetic isotope effects while enabling precise tracing of amine group interactions in enzymatic assays .

- Application Example: Use deuterated analogs to study binding kinetics with receptors or transporters, leveraging differential isotope effects to resolve ambiguous reaction intermediates.

Q. What experimental design strategies mitigate contradictions in solubility data for this compound across studies?

- Methodological Answer:

- Controlled Solubility Testing: Standardize solvent systems (e.g., phosphate-buffered saline vs. methanol/water mixtures) and report temperature/pH conditions.

- Factorial Design: Employ a 2 factorial matrix to isolate variables (e.g., ionic strength, temperature, solvent polarity) influencing solubility. Use ANOVA to identify statistically significant interactions .

- Case Study: Conflicting solubility reports in water (e.g., "freely soluble" vs. "moderately soluble") may arise from pH-dependent protonation states; validate via potentiometric titration .

Q. How can researchers reconcile discrepancies in reported biological activity of Pentane-2,4-diamine derivatives across in vitro and in vivo models?

- Methodological Answer:

- Dose-Response Calibration: Normalize activity data using Hill equation modeling to account for differences in receptor density or metabolic clearance rates.

- Pharmacokinetic Profiling: Compare plasma protein binding and blood-brain barrier penetration using LC-MS/MS. For example, dihydrochloride salts may exhibit altered bioavailability vs. freebase forms due to ionization .

- Theoretical Framework: Link observed contradictions to the Hydrophobic Mismatch Theory or Receptor Occupancy Models to contextualize activity variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.